molecular formula C10H21OH<br>C10H22O B128192 Isodecanol CAS No. 55505-26-5

Isodecanol

Cat. No.: B128192
CAS No.: 55505-26-5
M. Wt: 158.28 g/mol
InChI Key: PLLBRTOLHQQAQQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isodecanol, also known as 8-methylnonan-1-ol, is a type of alcohol that is used in a variety of applications, including as a surfactant, in the synthesis of derivatives, and in metal processing . .

Mode of Action

A study on the interaction between this compound and n, n, n ′, n ′-tetra- (2-ethyl hexyl) diglycolamide (tehdga) found that the interaction between these two substances is favored over the self-interaction of this compound . This suggests that this compound may interact with other substances in a similar manner, potentially altering their properties or activities.

Biochemical Pathways

It is known that environmental factors can influence the biosynthesis and yield of various compounds, including essential oils

Pharmacokinetics

It is known that these properties play a crucial role in the bioavailability of a compound

Result of Action

It has been reported that exposure to this compound can cause irritation to the eyes, skin, and respiratory tract, and could potentially cause depression of the central nervous system . These effects suggest that this compound may interact with cellular components, leading to changes in cell function or viability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations can regulate the biosynthesis and yield of various compounds

Chemical Reactions Analysis

Types of Reactions: Isodecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form isodecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form isodecane using reducing agents like lithium aluminum hydride.

    Substitution: this compound can react with halogenating agents to form isodecyl halides.

Major Products Formed:

    Oxidation: Isodecanoic acid

    Reduction: Isodecane

    Substitution: Isodecyl halides

Scientific Research Applications

Isodecanol has a wide range of applications in scientific research and industry . Some of its notable applications include:

Comparison with Similar Compounds

Isodecanol can be compared with other similar compounds such as:

Uniqueness: this compound’s uniqueness lies in its long carbon chain and the presence of multiple isomers, which provide it with distinct physical and chemical properties. Its moderate viscosity, lower solubility in water, and high extraction efficiency make it particularly valuable in industrial applications .

Properties

IUPAC Name

8-methylnonan-1-ol
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InChI

InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3
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InChI Key

PLLBRTOLHQQAQQ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCO
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Molecular Formula

C10H22O, C10H21OH
Record name ISODECYL ALCOHOL
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DSSTOX Substance ID

DTXSID3058660
Record name 8-Methyl-1-nonanol
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Molecular Weight

158.28 g/mol
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Physical Description

Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

428 °F at 760 mmHg (USCG, 1999), 220 °C
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Flash Point

220 °F (USCG, 1999), 220 °F, 104 °C o.c.
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Solubility

Insoluble in water, Solubility in water, g/100ml: 2.5
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Density

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8395, Relative density (water = 1): 0.84
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Vapor Density

5.5 (AIR= 1), Relative vapor density (air = 1): 5.5
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Vapor Pressure

0.02 [mmHg], 0.0207 mm Hg at 25 °C, Vapor pressure, kPa at 70 °C: 0.13
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Impurities

By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols
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Color/Form

Colorless liquid

CAS No.

25339-17-7, 68551-08-6, 68526-85-2, 55505-26-5
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Melting Point

less than 140 °F (USCG, 1999), FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K, 7 °C
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Synthesis routes and methods I

Procedure details

n-decylalcohol, iso-decylalcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

LAH (lithium aluminum hydride, 1.10 g, 29.0 mmol) was suspended in ether (50 ml), and the slurry was kept at 0° C. Thereto was slowly added dropwise a solution of 8-methylnonanoic acid ethyl ester (5.81 g, 29.0 mmol) in ether (20 ml). After the completion of the dropwise addition, the slurry was stirred at room temperature for 2 hr and 10% aqueous potassium hydrogen sulfate solution (50 ml) was slowly added to the reaction mixture. Ether (100 ml) was further added, and the aqueous layer was separated from the organic layer. The organic layer was washed with saturated brine (50 ml), and dried over anhydrous magnesium sulfate. Magnesium sulfate was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was distilled under reduced pressure (60 to 65° C./2 mmHg) to give 8-methyl-1-nonanol (4.27 g, 27.0 mmol) as a colorless oil.
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5.81 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.